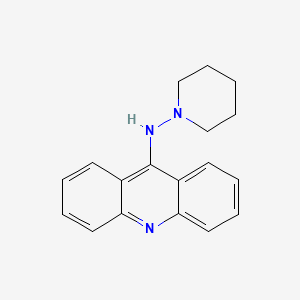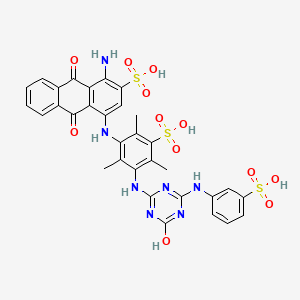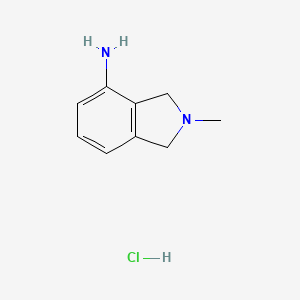![molecular formula C62H64N2O6S2 B12939848 4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thieno2,3-fbenzothiol core, followed by the introduction of the 2-ethylhexoxy groups and the N,N-diphenylaniline moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
科学的研究の応用
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the specific application, such as inhibiting bacterial growth or modulating cellular signaling pathways in cancer cells.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with applications in organic synthesis.
4-Bromophenethyl alcohol: Used in the synthesis of various organic compounds.
Uniqueness
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline stands out due to its complex structure, which imparts unique electronic and chemical properties. This makes it particularly valuable in advanced materials and pharmaceutical research.
特性
分子式 |
C62H64N2O6S2 |
|---|---|
分子量 |
997.3 g/mol |
IUPAC名 |
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C62H64N2O6S2/c1-5-9-23-45(7-3)43-69-59-55-41-57(47-33-37-53(38-34-47)63(49-25-15-11-16-26-49)50-27-17-12-18-28-50)72(67,68)62(55)60(70-44-46(8-4)24-10-6-2)56-42-58(71(65,66)61(56)59)48-35-39-54(40-36-48)64(51-29-19-13-20-30-51)52-31-21-14-22-32-52/h11-22,25-42,45-46H,5-10,23-24,43-44H2,1-4H3 |
InChIキー |
TYOAFTKVIMHECR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=C2C=C(S(=O)(=O)C2=C(C3=C1S(=O)(=O)C(=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)OCC(CC)CCCC)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


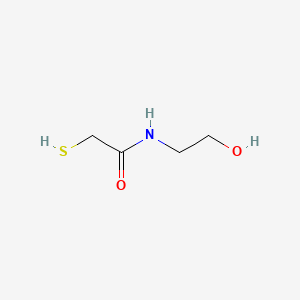
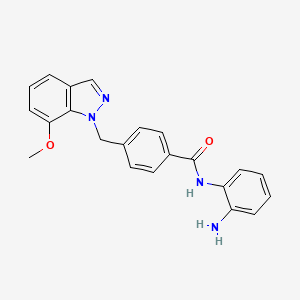

![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)
![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)


![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)

![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)
